N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]prop-2-enamide
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Description
“N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]prop-2-enamide” is a chemical compound with the molecular formula C10H16N2O3. It is a derivative of azetidine, a four-membered saturated heterocycle containing one nitrogen atom .
Synthesis Analysis
The synthesis of azetidine derivatives, such as “N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]prop-2-enamide”, can be achieved through a series of reactions. The starting compound, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This is followed by an aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Chemical Reactions Analysis
Azetidine derivatives can undergo a variety of chemical reactions. For instance, the Suzuki–Miyaura cross-coupling reaction can be used for the diversification of novel heterocyclic amino acid derivatives . The reaction involves the coupling of the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Future Directions
The future directions for research on “N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]prop-2-enamide” and similar azetidine derivatives could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the wide variety of biological activities exhibited by azetidine derivatives , these compounds may have potential applications in the development of new therapeutic agents.
properties
IUPAC Name |
N-[[1-(2-methoxyacetyl)azetidin-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-9(13)11-4-8-5-12(6-8)10(14)7-15-2/h3,8H,1,4-7H2,2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYATKHQBRFCLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CC(C1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]prop-2-enamide |
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